Organotropism: DHPN vs. DPN and 2-HPPN
DHPN displays a distinct organotropic profile compared to its parent compound, di-n-propylnitrosamine (DPN), and its partially β-oxidized metabolite, 2-hydroxypropyl-n-propylnitrosamine (2-HPPN). In Syrian hamsters, DPN induces tumors primarily in the liver and esophagus, while DHPN's carcinogenic effects are centered on the respiratory tract and pancreas [1][2]. This demonstrates that the hydroxylation state of the propyl chains dictates which tissues are susceptible, making DHPN a specific tool for inducing respiratory and pancreatic lesions, unlike DPN which is not suited for these models.
| Evidence Dimension | Primary target organ for tumor induction |
|---|---|
| Target Compound Data | Respiratory tract, pancreas |
| Comparator Or Baseline | DPN: Liver, esophagus; 2-HPPN: Different spectrum from DHPN |
| Quantified Difference | Qualitative difference in organotropism |
| Conditions | Syrian hamsters, equimolar doses, β-oxidized metabolites of DPN [1][2] |
Why This Matters
Selection of the correct nitrosamine is critical for creating organ-specific cancer models; DHPN is the validated choice for respiratory and pancreatic tumorigenesis studies in hamsters.
- [1] Pour, P., Krüger, F. W., Althoff, J., Cardesa, A., & Mohr, U. (1975). Effect of beta-oxidized nitrosamines on syrian hamsters. III. 2,2'-Dihydroxydi-n-propylnitrosamine. Journal of the National Cancer Institute, 54(1), 141–146. https://doi.org/10.1093/jnci/54.1.141 View Source
- [2] Pour, P., Krüger, F. W., Althoff, J., Cardesa, A., & Mohr, U. (1975). Effect of beta-oxidized nitrosamines on syrian hamsters. III. 2,2'-Dihydroxydi-n-propylnitrosamine. Journal of the National Cancer Institute, 54(1), 141–146. https://doi.org/10.1093/jnci/54.1.141 View Source
